molecular formula C18H24FN3O2 B5264877 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5264877
M. Wt: 333.4 g/mol
InChI Key: YHPDFANJNQFMTL-UHFFFAOYSA-N
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Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine, also known as AC-42, is a compound that has been studied for its potential use in treating neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to increase the activity of acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain proteins in the brain that are important for neuronal survival and function. It has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine. One direction is to further elucidate its mechanism of action and to identify specific pathways that it targets. Another direction is to test its efficacy in treating neurological disorders in human clinical trials. Additionally, it may be worthwhile to explore its potential use in other areas, such as cancer treatment or pain management.

Synthesis Methods

The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine involves a multi-step process that begins with the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This compound is then reacted with piperazine to form 1-(4-fluorophenyl)piperazine. Finally, this compound is reacted with acetyl chloride to form this compound.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-14(23)20-8-6-15(7-9-20)18(24)22-12-10-21(11-13-22)17-4-2-16(19)3-5-17/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPDFANJNQFMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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